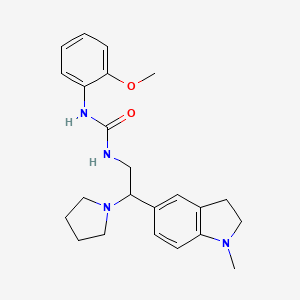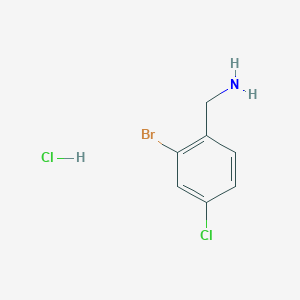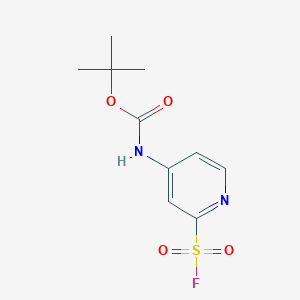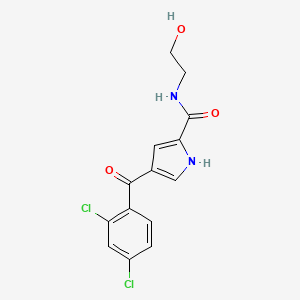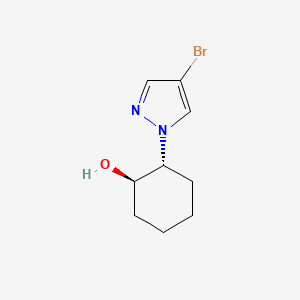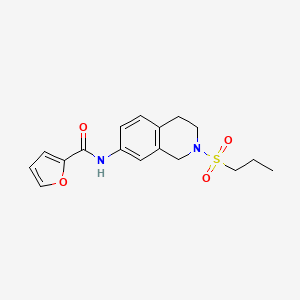
3-Cyclopropyl-1,4-thiazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1,4-thiazepane hydrochloride is a chemical compound with the molecular formula C8H16ClNS and a molecular weight of 193.74 g/mol It is a hydrochloride salt form of 3-cyclopropyl-1,4-thiazepane, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
The synthesis of 3-cyclopropyl-1,4-thiazepane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a cyclopropylamine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
3-Cyclopropyl-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1,4-thiazepane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of thiazepane derivatives, including their potential as antimicrobial or anticancer agents.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and the nature of the biological system being studied .
Comparación Con Compuestos Similares
3-Cyclopropyl-1,4-thiazepane hydrochloride can be compared with other similar compounds, such as:
1,4-Thiazepane: A parent compound without the cyclopropyl group, which may have different chemical and biological properties.
3-Methyl-1,4-thiazepane: A derivative with a methyl group instead of a cyclopropyl group, which can affect its reactivity and biological activity.
3-Phenyl-1,4-thiazepane: A derivative with a phenyl group, which may exhibit different pharmacological properties compared to the cyclopropyl derivative.
Propiedades
IUPAC Name |
3-cyclopropyl-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-4-9-8(6-10-5-1)7-2-3-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZRWFIFGZFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CSC1)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)
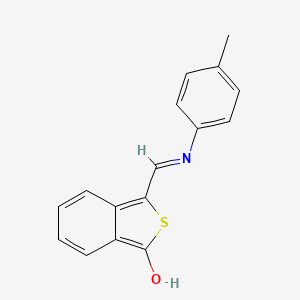
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
